5-fluoro-dCTP
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Overview
Description
It is a modified nucleotide that can be incorporated into DNA sequences, making it a valuable tool in molecular biology and biochemistry research . The incorporation of fluorine into the nucleotide structure enhances its stability and provides unique properties that are useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2′-deoxycytidine 5′-triphosphate typically involves the fluorination of 2′-deoxycytidine followed by phosphorylation to form the triphosphate. The fluorination step can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions . The phosphorylated intermediate is then converted to the triphosphate form using phosphorylation reagents like phosphorus oxychloride (POCl3) or other suitable phosphorylating agents .
Industrial Production Methods
Industrial production of 5-fluoro-2′-deoxycytidine 5′-triphosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple purification steps, such as chromatography, to isolate the desired product from reaction by-products and impurities . The final product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2′-deoxycytidine 5′-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the nucleotide can participate in nucleophilic substitution reactions, leading to the formation of different fluorinated derivatives.
Polymerase-Catalyzed Reactions: It can be incorporated into DNA sequences by DNA polymerases during primer extension reactions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor, and other fluorinating reagents are commonly used for the fluorination step.
Phosphorylating Agents: Phosphorus oxychloride (POCl3) and other phosphorylating reagents are used to convert the intermediate to the triphosphate form.
Major Products Formed
The major product formed from these reactions is 5-fluoro-2′-deoxycytidine 5′-triphosphate itself, which can be further utilized in various biochemical assays and research applications .
Scientific Research Applications
5-Fluoro-2′-deoxycytidine 5′-triphosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-fluoro-2′-deoxycytidine 5′-triphosphate involves its incorporation into DNA sequences during DNA synthesis. Once incorporated, the fluorine atom disrupts normal base pairing and DNA replication processes, leading to DNA damage and cell death . This property makes it a valuable tool in cancer research, where it is used to study the effects of DNA damage on cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that inhibits DNA synthesis by incorporating into RNA and DNA.
5-Aza-2′-deoxycytidine (Decitabine): A DNA methylation inhibitor used in the treatment of myelodysplastic syndromes and other cancers.
Gemcitabine: A nucleoside analog used in chemotherapy that inhibits DNA synthesis by incorporating into DNA and causing chain termination.
Uniqueness of 5-Fluoro-2′-deoxycytidine 5′-triphosphate
5-Fluoro-2′-deoxycytidine 5′-triphosphate is unique in its ability to be incorporated into DNA sequences with high specificity, allowing for precise studies of DNA replication and repair mechanisms . Its fluorinated structure provides enhanced stability and resistance to enzymatic degradation, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C9H15FN3O13P3 |
---|---|
Molecular Weight |
485.15 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15FN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI Key |
YXBCZHAEVSTXFP-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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